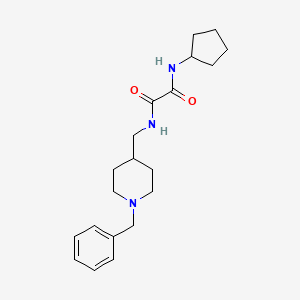

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide

Description

N1-((1-Benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide is a synthetic oxalamide derivative featuring a benzyl-substituted piperidine moiety linked via a methylene bridge to an oxalamide backbone, with a cyclopentyl group at the N2 position. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and other pharmacologically relevant molecules. Its design integrates a lipophilic benzylpiperidinyl group to enhance membrane permeability and a cyclopentyl substituent to modulate steric and electronic properties.

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclopentyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c24-19(20(25)22-18-8-4-5-9-18)21-14-16-10-12-23(13-11-16)15-17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILIYXIUBQXSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of (1-benzylpiperidin-4-yl)methanol, which can be achieved through the reduction of (1-benzylpiperidin-4-yl)methanone using sodium borohydride in ethanol . This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired oxalamide compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several synthesized derivatives reported in recent literature (). Key analogs include quinazoline-based hydroxyadipamides, hydroxyglutaramides, and diazepane-quinazoline hybrids. Below, we compare critical attributes:

Table 1: Comparative Data for Benzylpiperidinyl-Containing Compounds

| Compound Name | Core Structure | Substituents | Yield (%) | HPLC Purity (%) | tR (min) |

|---|---|---|---|---|---|

| N1-(2-((4-((1-Benzylpiperidin-4-yl)amino)-7-methoxyquinazolin-2-yl)amino)ethyl)-N6-hydroxyadipamide (15) | Quinazoline-hydroxyadipamide | Benzylpiperidinyl, methoxy | 44 | 95.80 | 15.810 |

| N1-(2-((4-((1-Benzylpiperidin-4-yl)amino)-7-methoxyquinazolin-2-yl)amino)ethyl)-N5-hydroxyglutaramide (16) | Quinazoline-hydroxyglutaramide | Benzylpiperidinyl, methoxy | 42 | 94.16 | 16.600 |

| N-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (18) | Diazepane-quinazoline | Benzylpiperidinyl, dimethoxy | 49 | 96.48 | 12.615 |

Key Observations:

Structural Variations: The target oxalamide differs from analogs in by its shorter diamide chain (oxalamide vs. adipamide/glutaramide) and the absence of a quinazoline scaffold. This may reduce molecular weight and alter binding kinetics.

Synthetic Efficiency :

- Yields for benzylpiperidinyl-containing compounds in range from 31% to 49%, with lower yields associated with complex substitution patterns (e.g., diazepane-quinazoline hybrids). The target compound’s simpler oxalamide backbone may improve synthetic accessibility, though this remains untested .

Analytical Metrics :

- HPLC purity for analogs exceeds 94%, indicating robust purification protocols. Retention times (tR) correlate with polarity; the target’s cyclopentyl group may increase hydrophobicity, leading to longer tR compared to hydroxyadipamides (e.g., compound 15: tR = 15.810 min) .

Biological Implications :

- Benzylpiperidinyl groups in analogs enhance lipophilicity, likely improving blood-brain barrier penetration. The cyclopentyl substituent in the target compound could further optimize logP values for CNS activity .

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclopentyloxalamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C24H29N3O3

- Molecular Weight : 395.49 g/mol

- IUPAC Name : this compound

The structure features a benzylpiperidine moiety linked to a cyclopentyloxalamide, which may contribute to its biological activity by interacting with various biological targets.

Research indicates that compounds similar to this compound may function as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes can lead to increased levels of acetylcholine, thereby potentially ameliorating symptoms associated with Alzheimer's disease.

Inhibitory Activity

Recent studies have reported the synthesis and evaluation of related compounds that exhibit promising AChE and BuChE inhibitory activities. For instance, compounds derived from benzylpiperidine structures have shown significant inhibitory effects, with IC50 values indicating their potency as enzyme inhibitors:

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |

| BOP-8 | 1.11 ± 0.09 | Not reported |

These findings suggest that modifications to the benzylpiperidine framework can enhance biological activity against cholinesterases, making them suitable candidates for further development in AD treatment.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key parameters include:

- Blood-Brain Barrier Penetration : The compound exhibits high probability of crossing the blood-brain barrier (BBB), which is essential for targeting central nervous system disorders.

- Metabolic Stability : Preliminary data suggest that it may be metabolically stable, reducing the risk of rapid degradation in vivo.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.